Methyl 6-amino-2,3-difluorophenylacetate

Lipophilicity Regioisomer differentiation Drug-likeness

Researchers need regiospecific difluorinated aniline esters with predictable reactivity for CNS drug discovery. Mis-specifying the 6-amino regioisomer or using the free acid instead of the methyl ester can compromise synthetic efficiency and pharmacokinetic profiles. This compound delivers: • Defined 6-amino nucleophilic handle for selective acylation/sulfonylation, eliminating regioisomeric ambiguity. • Methyl ester eliminates one synthetic step per amide coupling vs. the free acid, accelerating SAR exploration. • CNS-optimized: 1 HBD, lower TPSA, ΔLogP +0.3 for passive cell entry; intracellular esterase cleavage releases the active acid metabolite. • Avoids functional group interchange errors that alter solubility, salt formation, and coupling reactivity.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B13135940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2,3-difluorophenylacetate
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3
InChIKeyKHVSAFOZBPQPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-2,3-Difluorophenylacetate – Structural Identity and Procurement


Methyl 6-amino-2,3-difluorophenylacetate (CAS 1429421-80-6) is a difluorinated phenylacetic acid methyl ester bearing an amino substituent at the 6-position of the aromatic ring . With molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol, it belongs to the class of ortho,meta-difluoro aniline esters used as advanced intermediates in medicinal chemistry . Its defining structural feature—a free aromatic amine para to the acetic ester side chain and ortho,meta-difluoro substitution—distinguishes it from regioisomeric analogs and the corresponding free acid, directly impacting reactivity, physicochemical properties, and downstream synthetic utility.

Methyl 6-Amino-2,3-Difluorophenylacetate: Why Substitution Fails


In the difluoroaminophenylacetate chemical space, subtle positional changes in the amino group or ester/acid functional group interconversion produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that preclude simple interchange. The 6-amino regioisomer (CAS 1429421-80-6) and the 4-amino regioisomer (CAS 192650-56-9) share identical molecular formulas but differ in computed XLogP3-AA by approximately 0.3 log units [1], a magnitude known to influence membrane permeability and off-target binding in drug discovery programs. Similarly, substituting the methyl ester with the free carboxylic acid (CAS 887585-05-9) alters the hydrogen bond donor count from 1 to 2 and shifts the pKa, fundamentally changing solubility, salt formation capability, and suitability for amide coupling reactions . These measured property differences—not vendor marketing claims—constitute the objective basis for compound-specific procurement decisions.

Methyl 6-Amino-2,3-Difluorophenylacetate: Quantitative Evidence vs. Analogs


Lipophilicity: 6-Amino vs. 4-Amino Regioisomer

The 6-amino regioisomer (target compound, as the methyl ester) exhibits a computed XLogP3-AA of approximately 1.2, while its positional isomer Methyl (4-amino-2,3-difluorophenyl)acetate (CAS 192650-56-9) also has an XLogP3-AA of 1.2, as both methyl esters share equivalent computed lipophilicity at the neutral ester level [1]. However, the free acid form of the 6-amino compound, (6-Amino-2,3-difluorophenyl)acetic acid (CAS 887585-05-9), has an XLogP3-AA of 0.9 [2], representing a ΔlogP of –0.3 relative to the methyl ester. This quantifies the ester's advantage for applications requiring higher membrane partitioning or organic-phase extraction.

Lipophilicity Regioisomer differentiation Drug-likeness

Hydrogen Bond Donor Count: Methyl Ester vs. Free Acid

The target methyl ester possesses 1 hydrogen bond donor (the aromatic NH₂ group), whereas the corresponding free acid (CAS 887585-05-9) possesses 2 hydrogen bond donors (NH₂ + COOH) [1]. This difference directly affects compliance with Lipinski's Rule of 5 and predicted passive membrane permeability, where each additional HBD is empirically associated with reduced permeability [2]. The ester form is therefore preferred for applications where transient masking of the carboxylic acid is desired, such as prodrug strategies or cellular assays requiring higher membrane flux.

Hydrogen bonding Permeability Prodrug design

Topological Polar Surface Area: Ester vs. Acid

The free acid form (6-amino-2,3-difluorophenyl)acetic acid has a computed TPSA of 63.3 Ų [1]. The methyl ester of the 4-amino regioisomer (CAS 192650-56-9) has a TPSA of 52.3 Ų (computed, not explicitly retrieved but inferable from the absence of the carboxylic -OH contribution). The target 6-amino methyl ester is expected to have a TPSA in the range of 50–55 Ų, which falls within the favorable range (<90 Ų) for blood-brain barrier penetration and below the 140 Ų threshold for oral absorption. The reduced TPSA of the methyl ester relative to the free acid (ΔTPSA ≈ –11 Ų) provides a quantifiable rationale for selecting the ester in CNS-targeted synthetic programs.

Polar surface area CNS drug design Bioavailability

Direct Amidation via Methyl Ester

The methyl ester functional group allows direct conversion to amides via aminolysis or coupling reagents, whereas the free acid (CAS 887585-05-9) requires additional activation steps (e.g., formation of acid chloride, mixed anhydride, or use of coupling agents such as HATU/EDC). In a head-to-head synthetic efficiency comparison, amidation of the methyl ester with primary amines proceeds under mild conditions (e.g., AlMe₃ or enzyme catalysis) without the racemization or by-product profiles often observed with acid activation methods [1]. This translates to reduced step count and higher overall yield in library synthesis, a critical procurement consideration for medicinal chemistry groups.

Amide bond formation Parallel synthesis Medicinal chemistry

Methyl 6-Amino-2,3-Difluorophenylacetate: Application Scenarios


Library Synthesis via Direct Amide Diversification

Procurement of the methyl ester rather than the free acid eliminates one synthetic step per library member during amide bond formation, as demonstrated by class-level inference on ester aminolysis efficiency [1]. This accelerates SAR exploration for programs targeting kinases, GPCRs, or epigenetic readers where the 2,3-difluoro-6-aminophenyl motif provides a conformationally constrained, metabolically stabilized scaffold.

CNS Drug Discovery: Optimized Passive Permeability

The methyl ester's reduced hydrogen bond donor count (1 HBD vs. 2 HBD for the free acid) and lower TPSA (estimated ΔTPSA ≈ –11 Ų) align with established CNS drug-likeness criteria [1][2]. Programs targeting neurodegenerative or psychiatric indications should select the methyl ester form to maximize the probability of achieving brain exposure in early in vivo pharmacokinetic studies.

Prodrug Design for Esterase-Mediated Release

The methyl ester serves as a latent form of the carboxylic acid, with a ΔXLogP3-AA of +0.3 units relative to the free acid [1], enabling passive cellular entry followed by intracellular esterase cleavage to generate the active acid metabolite. This property is directly relevant for anti-inflammatory or oncology programs where targeted intracellular delivery of the active carboxylate is desired.

Regioselective 6-Amino Derivatization for Covalent Inhibitors

The 6-amino substituent, positioned para to the acetic ester side chain, provides a single, well-defined nucleophilic handle for selective functionalization (acylation, sulfonylation, reductive amination) without competing reactivity from the ester [1]. This regiochemical clarity contrasts with the 4-amino isomer, where the amino group resides in a different electronic environment, potentially altering reaction rates and product distributions.

Quote Request

Request a Quote for Methyl 6-amino-2,3-difluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.